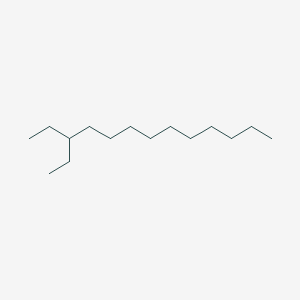

3-Ethyltridecane

Description

3-Ethyltridecane (CAS 13286-73-2) is a branched alkane with the molecular formula C₁₅H₃₂ and a molecular weight of 212.41 g/mol. Structurally, it consists of a tridecane backbone (13 carbons) with an ethyl group (-CH₂CH₃) substituted at the third carbon position. This branching distinguishes it from linear alkanes and influences its physicochemical properties, such as boiling point, solubility, and chromatographic behavior.

3-Ethyltridecane has been identified as a volatile organic compound in natural sources, notably in the flower buds of Panax species (e.g., ginseng), where it constitutes 12.07% of detected volatiles in certain analytical setups .

Properties

CAS No. |

13286-73-2 |

|---|---|

Molecular Formula |

C15H32 |

Molecular Weight |

212.41 g/mol |

IUPAC Name |

3-ethyltridecane |

InChI |

InChI=1S/C15H32/c1-4-7-8-9-10-11-12-13-14-15(5-2)6-3/h15H,4-14H2,1-3H3 |

InChI Key |

YHMLBHVOZGLKCN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(CC)CC |

Canonical SMILES |

CCCCCCCCCCC(CC)CC |

Synonyms |

3-Ethyltridecane |

Origin of Product |

United States |

Comparison with Similar Compounds

Pentadecane (Linear Isomer)

Pentadecane (CAS 629-62-9), a linear isomer of 3-ethyltridecane, shares the molecular formula C₁₅H₃₂ but lacks branching. Key differences include:

- Retention Indices : In gas chromatography (GC), pentadecane exhibits higher linear and Kovats retention indices (1474 and 1496, respectively) compared to 3-ethyltridecane (1459 and 1490), reflecting its higher boiling point due to reduced branching .

- Volatility : The ethyl branch in 3-ethyltridecane lowers intermolecular van der Waals forces, resulting in earlier elution and lower retention times.

- Natural Occurrence : Pentadecane is associated with "grassy" and "slight" aromatic profiles, whereas 3-ethyltridecane lacks defined odor descriptors in the available data .

3-Methyltetradecane (Branched Isomer)

3-Methyltetradecane (CAS 18435-22-8) is another branched C₁₅H₃₂ isomer, featuring a methyl group (-CH₃) at the third carbon of a tetradecane backbone. However, its shorter main chain (14 carbons vs. tridecane’s 13 carbons in 3-ethyltridecane) and smaller substituent (methyl vs. ethyl) likely result in intermediate retention behavior between pentadecane and 3-ethyltridecane.

Shorter-Chain and Analogous Branched Alkanes

Tridecane (C₁₃H₂₈)

Tridecane (CAS 629-50-5), the linear alkane backbone of 3-ethyltridecane, has a lower molecular weight (184.36 g/mol ) and higher vapor pressure (0.0607 mm Hg at 20°C ) compared to its ethyl-substituted derivative. Its log Kow (6.73 ) suggests higher hydrophobicity than 3-ethyltridecane, though direct comparisons are hindered by incomplete data .

3-Ethyl-2,6,10-Trimethylundecane

This highly branched alkane (C₁₆H₃₄, CAS unspecified) demonstrates the impact of multiple substituents. With a molecular weight of 226.44 g/mol , it is heavier than 3-ethyltridecane, and its complex branching likely reduces crystallinity and boiling point further .

Analytical and Industrial Relevance

- Chromatographic Differentiation : Branched alkanes like 3-ethyltridecane are distinguishable from linear isomers via retention indices and mass spectrometry. For example, 3-ethyltridecane’s lower Kovats index (1490 vs. 1496 for pentadecane) aids in GC-based identification .

- Biological Significance : In Panax species, 3-ethyltridecane’s higher relative abundance (12.07% vs. 7.53% for pentadecane) may indicate species-specific biosynthesis or ecological functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.